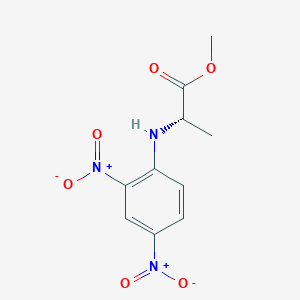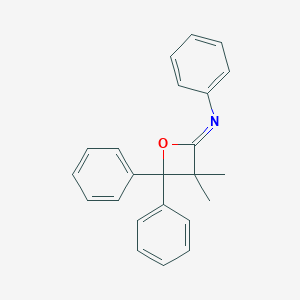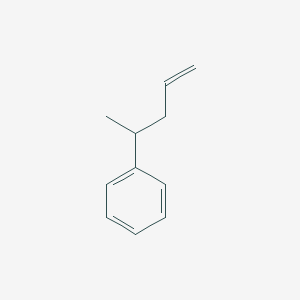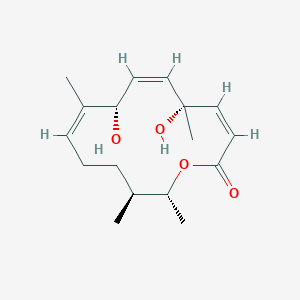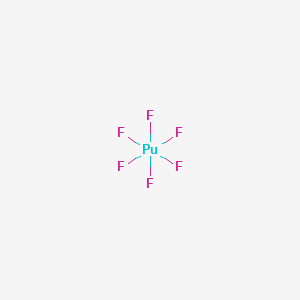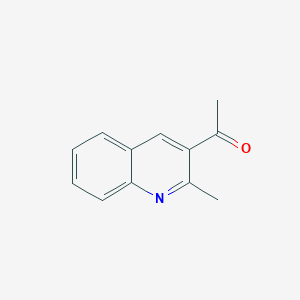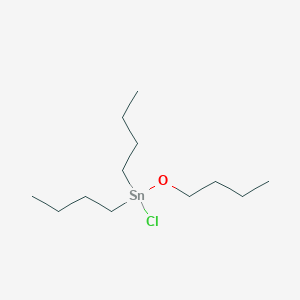
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate is a versatile chemical compound used in scientific research. Its unique structure and properties make it valuable for various applications, including drug synthesis, organic reactions, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate typically involves the reaction of specific precursors under controlled conditions. One common method involves the treatment of a precursor compound with hydroxylamine hydrate to form an amidoxime intermediate, which is then cyclized using acyl chloride . This process is often carried out in a solvent such as toluene and may require the use of catalysts or other reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A heterocyclic compound with similar structural features and applications.
Imidazole: Another heterocyclic compound with a wide range of biological and chemical applications.
Uniqueness
(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
13770-61-1 |
|---|---|
Molecular Formula |
InN3O9 |
Molecular Weight |
300.83 g/mol |
IUPAC Name |
(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate |
InChI |
InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |
InChI Key |
LKRFCKCBYVZXTC-UHFFFAOYSA-N |
SMILES |
[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-] |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |
Key on ui other cas no. |
13770-61-1 |
physical_description |
Liquid |
Pictograms |
Oxidizer; Irritant |
Related CAS |
13465-14-0 (hydrate) |
Synonyms |
indium (III) nitrate indium nitrate indium nitrate hydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


